molecular formula C7H19N3 B8084160 Spermidine-d6

Spermidine-d6

Cat. No.: B8084160
M. Wt: 151.28 g/mol
InChI Key: ATHGHQPFGPMSJY-RCKJUGKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

      Synthetic Routes: Spermidine-d6 is synthesized by incorporating deuterium-labeled precursors during its formation.

      Reaction Conditions: The specific synthetic route and conditions are not provided in the available information.

      Industrial Production: Details regarding industrial-scale production methods are scarce.

  • Chemical Reactions Analysis

      Reactions: Spermidine-d6 can undergo various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents: Specific reagents are not mentioned, but typical polyamine reaction conditions apply.

      Major Products: The primary products depend on the specific reaction and starting materials.

  • Scientific Research Applications

      Chemistry: Spermidine-d6 aids in studying polyamine metabolism and related pathways.

      Biology: It contributes to research on cell growth, autophagy, and aging.

      Medicine: Spermidine has potential therapeutic effects, such as promoting longevity and reducing neurodegeneration.

      Industry: Formulations containing spermidine are used as dietary supplements.

  • Mechanism of Action

    • Spermidine influences various molecular targets and pathways.
    • It induces autophagy, enhances antioxidant defenses, and modulates gene expression.
    • The exact mechanisms are complex and context-dependent.
  • Comparison with Similar Compounds

      Similar Compounds: Other polyamines like spermine and putrescine share similarities.

      Uniqueness: Spermidine-d6’s deuterium labeling distinguishes it from natural spermidine.

    Properties

    IUPAC Name

    N'-(3-amino-1,1,2,2,3,3-hexadeuteriopropyl)butane-1,4-diamine
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H19N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-9H2/i3D2,5D2,7D2
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ATHGHQPFGPMSJY-RCKJUGKUSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C(CCNCCCN)CN
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    [2H]C([2H])(C([2H])([2H])N)C([2H])([2H])NCCCCN
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H19N3
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    151.28 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Synthesis routes and methods I

    Procedure details

    In vivo, the first step in the biosynthesis of spermidine and spermine is decarboxylation of ornithine (2,5-diaminopentanoic acid, H2 N(CH2)3CH(NH2)CO2H) by ornithine decarboxylase (ODC) to yield putrescine. Spermidine is then synthesized by transfer of an activated aminopropyl group from S-adenosyl S-methyl homocystaeamine to putrescine. Spermine is formed by addition of a further aminopropyl group to spermidine.
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    Synthesis routes and methods II

    Procedure details

    0.2 mM ea dATP, dGTP, dCTP, dTTP
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    Synthesis routes and methods III

    Procedure details

    0.2 mM each DATP, dGTP, dCTP, dTTP
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    Synthesis routes and methods IV

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    1 mM for each dATP, dCTP, dGTP
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.